molecular formula C5H9F2N B1458849 3-(Difluoromethyl)pyrrolidine CAS No. 1376435-67-4

3-(Difluoromethyl)pyrrolidine

Cat. No. B1458849
CAS RN: 1376435-67-4
M. Wt: 121.13 g/mol
InChI Key: UZOUSFRKYIBWJB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-(Difluoromethyl)pyrrolidine is C5H9F2N . The molecular weight is 121.13 g/mol. The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Physical And Chemical Properties Analysis

3-(Difluoromethyl)pyrrolidine is a solid compound . Its unique physical and chemical properties are due to the presence of the difluoromethyl group and the pyrrolidine ring.

Scientific Research Applications

Pharmaceutical Industry: Synthesis of Bioactive Molecules

3-(Difluoromethyl)pyrrolidine: is a valuable building block in medicinal chemistry. Its incorporation into drug molecules can significantly enhance their metabolic stability, bioavailability, and membrane permeability. The difluoromethyl group in pyrrolidine scaffolds is particularly advantageous for creating new generations of central nervous system (CNS) drugs due to its lipophilicity and ability to mimic the biophysical properties of traditional methyl groups while resisting metabolic degradation .

Agrochemicals: Development of Pesticides

The unique physicochemical properties imparted by the difluoromethyl group make 3-(Difluoromethyl)pyrrolidine a candidate for the synthesis of novel agrochemicals. Its application in this field could lead to the development of pesticides with improved efficacy, reduced environmental impact, and enhanced selectivity for target pests .

properties

IUPAC Name

3-(difluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-5(7)4-1-2-8-3-4/h4-5,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOUSFRKYIBWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Difluoromethyl)pyrrolidine
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3-(Difluoromethyl)pyrrolidine
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3-(Difluoromethyl)pyrrolidine
Reactant of Route 4
3-(Difluoromethyl)pyrrolidine
Reactant of Route 5
3-(Difluoromethyl)pyrrolidine
Reactant of Route 6
3-(Difluoromethyl)pyrrolidine

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